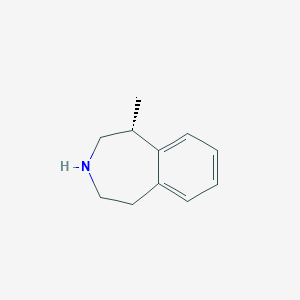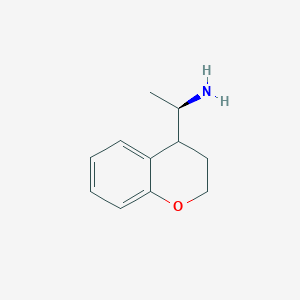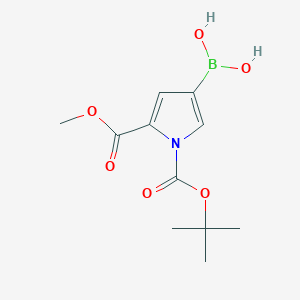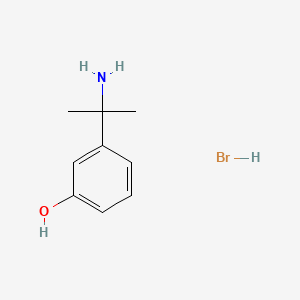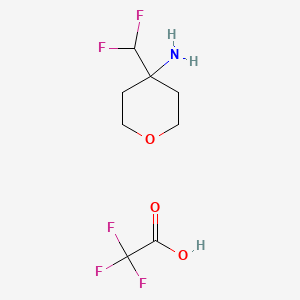
2-amino-3-(3H-benzimidazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(3H-benzimidazol-5-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to purines, which are essential components of DNA and RNA. The benzimidazole moiety is known for its wide range of biological activities, making it a significant scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3H-benzimidazol-5-yl)propanoic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of ortho-phenylenediamine with a carboxylic acid in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is usually carried out in a solvent mixture under mild conditions, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assessment .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(3H-benzimidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-amino-3-(3H-benzimidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-amino-3-(3H-benzimidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with a similar imidazole ring structure.
2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid: A methylated derivative of the compound.
3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid: A methoxy-substituted benzimidazole derivative
Uniqueness
2-amino-3-(3H-benzimidazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-amino-3-(3H-benzimidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)3-6-1-2-8-9(4-6)13-5-12-8/h1-2,4-5,7H,3,11H2,(H,12,13)(H,14,15) |
Clave InChI |
IYEPWXAPHDCHBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(C(=O)O)N)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




aminedihydrochloride](/img/structure/B13571104.png)
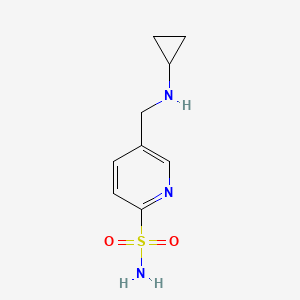
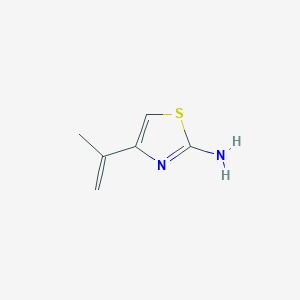
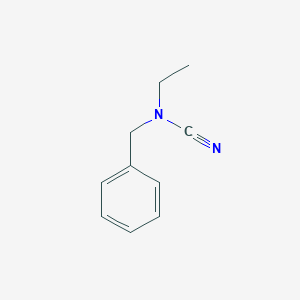
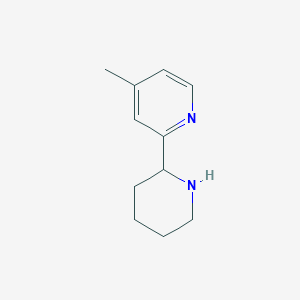
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
